

# Solubility Profile of 6-Chloro-2-nitropyridin-3-ol in Organic Solvents

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## Compound of Interest

Compound Name: 6-Chloro-2-nitropyridin-3-ol

Cat. No.: B1465010

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## Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of **6-Chloro-2-nitropyridin-3-ol**, a vital heterocyclic building block. Lacking extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and available data for analogous structures. Furthermore, it furnishes detailed, field-proven experimental protocols to enable researchers to generate precise solubility data, ensuring methodological robustness and data integrity.

## Introduction: The Strategic Importance of Solubility Data

**6-Chloro-2-nitropyridin-3-ol** is a substituted nitropyridine derivative of significant interest in medicinal chemistry and process development. Its trifunctional nature—featuring a chloro leaving group, a nitro electron-withdrawing group, and a phenolic hydroxyl group—makes it a versatile intermediate for constructing complex molecular architectures.<sup>[1]</sup> The successful execution of synthetic reactions, purification strategies (such as crystallization), and formulation development hinges on a precise understanding of its solubility in various organic solvents.

This guide moves beyond simple data reporting to explain the why behind the solubility behavior of **6-Chloro-2-nitropyridin-3-ol**. By dissecting its molecular structure, we can predict

its interactions with a range of common organic solvents and provide the tools for empirical verification.

## Physicochemical Properties

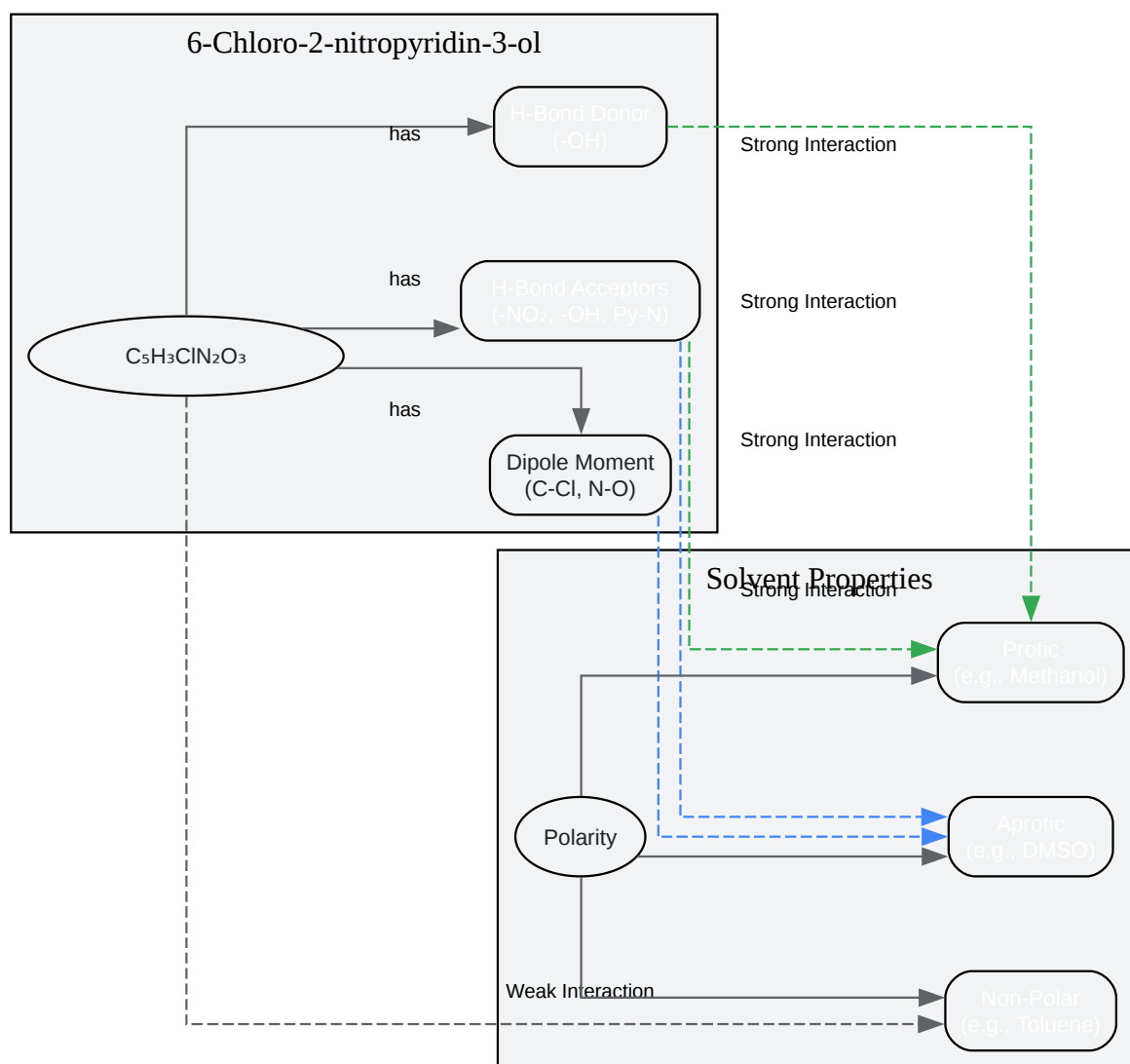
A molecule's structure dictates its physical properties, which in turn govern its solubility. The key physicochemical parameters for **6-Chloro-2-nitropyridin-3-ol** are summarized below.

Property	Value	Source
IUPAC Name	6-chloro-2-nitropyridin-3-ol	<a href="#">[2]</a>
CAS Number	887471-39-8	<a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	174.54 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
XLogP3 (Predicted)	2.2	<a href="#">[2]</a>
Hydrogen Bond Donors	1 (from -OH)	<a href="#">[2]</a>
Hydrogen Bond Acceptors	4 (from -OH, -NO <sub>2</sub> , pyridine N)	<a href="#">[2]</a>

The presence of both hydrogen bond donor (-OH) and multiple acceptor sites, combined with a significant dipole moment from the C-Cl and N-O bonds, renders the molecule distinctly polar. The positive XLogP3 value suggests a degree of lipophilicity, hinting at a nuanced solubility profile across solvents of varying polarity.[\[2\]](#)

## The Chemical Basis of Solubility: A Predictive Framework

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[\[4\]](#) This means that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents. The solubility of **6-Chloro-2-nitropyridin-3-ol** is determined by the interplay of intermolecular forces between it and the solvent molecules.



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Caption: Key molecular interactions governing solubility.

## Predicted Solubility Profile

Based on these principles and data from structurally related nitropyridines[5][6], we can establish a predicted solubility hierarchy:

- **High Solubility:** Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone. These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing them to effectively solvate both the hydroxyl group and the polar regions of the molecule.
- **Moderate to High Solubility:** Expected in polar protic solvents such as Methanol, Ethanol, and Isopropanol. These alcohols can both donate and accept hydrogen bonds, leading to favorable interactions. Solubility may decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to a decrease in overall solvent polarity.
- **Moderate Solubility:** Expected in solvents of intermediate polarity like Acetonitrile and Ethyl Acetate. These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, but less effectively than the aforementioned classes.
- **Low to Insoluble:** Expected in non-polar solvents like Toluene, Hexanes, and Diethyl Ether. The large polarity mismatch between the solute and these solvents prevents effective solvation. While some nitropyridines show solubility in ether, the presence of the highly polar hydroxyl group in this specific compound likely reduces it significantly.[5]

## Authoritative Protocols for Experimental Solubility Determination

To move from prediction to precise quantification, rigorous experimental measurement is essential. The following protocols represent industry-standard methods for determining the solubility of a solid compound.

## Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). While a specific SDS for **6-Chloro-2-nitropyridin-3-ol** is not readily available, related chloro-nitropyridine compounds are classified as harmful if swallowed, skin and eye irritants, and potential respiratory irritants.[7][8]

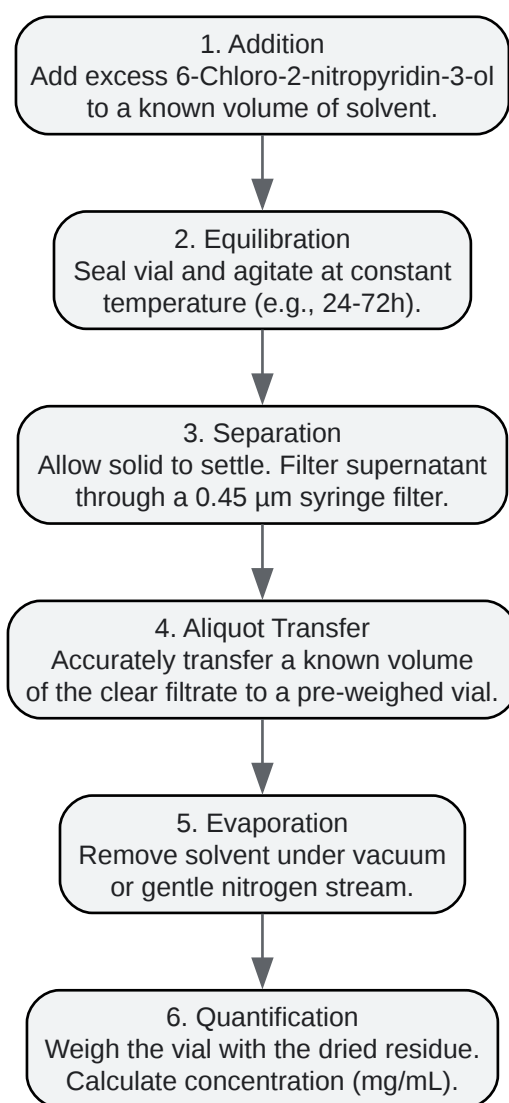
- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

- Ventilation: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood.[9]
- Handling: Avoid creating dust and prevent contact with skin and eyes.[7]

## Isothermal Shake-Flask Method (Gravimetric)

This equilibrium-based method is considered the gold standard for its accuracy and reliability.  
[5]

Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium (saturation). The saturated solution is then filtered, and a known volume is evaporated to dryness to determine the mass of the dissolved solute.



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Caption: Workflow for the gravimetric shake-flask method.

Step-by-Step Protocol:

- Preparation: Add an excess amount of **6-Chloro-2-nitropyridin-3-ol** (e.g., 20-30 mg) to a vial containing a precise volume of the chosen solvent (e.g., 2 mL). The presence of undissolved solid is essential.
- Equilibration: Seal the vial tightly and place it in an isothermal shaker or on a stirring plate in a temperature-controlled bath. Agitate the slurry for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).
- Phase Separation: Remove the vial and allow it to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle.
- Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter (e.g., PTFE) to remove all undissolved particles.
- Quantification: a. Accurately transfer a known volume (e.g., 1.00 mL) of the filtrate into a pre-tared (weighed) vial. b. Evaporate the solvent completely using a vacuum oven, rotary evaporator, or a gentle stream of nitrogen. c. Once dry, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
- Calculation:  $\text{Solubility (mg/mL)} = (\text{Mass of vial with residue} - \text{Mass of empty vial}) / \text{Volume of filtrate transferred}$

## UV/Vis Spectrophotometry Method

This method is faster than the gravimetric approach but requires the compound to have a chromophore and follow the Beer-Lambert law.<sup>[5]</sup>

Principle: The concentration of a saturated solution is determined by measuring its UV absorbance and comparing it to a pre-established calibration curve.

Step-by-Step Protocol:

- Determine  $\lambda_{\text{max}}$ : Prepare a dilute, known concentration of **6-Chloro-2-nitropyridin-3-ol** in the solvent of interest. Scan the solution in a UV/Vis spectrophotometer to find the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Generate Calibration Curve: a. Prepare a series of standard solutions of known concentrations. b. Measure the absorbance of each standard at the  $\lambda_{\text{max}}$ . c. Plot Absorbance vs. Concentration. The resulting linear regression will provide the equation of the line ( $y = mx + c$ ).
- Prepare Saturated Solution: Follow steps 1-3 from the Shake-Flask Method (Section 3.2).
- Dilute and Measure: a. Withdraw a small, accurate volume of the clear, filtered saturated solution. b. Dilute it precisely with the same solvent to a concentration that falls within the linear range of your calibration curve. c. Measure the absorbance of this diluted sample at  $\lambda_{\text{max}}$ .
- Calculation: a. Use the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the original solubility of the saturated solution.

## Data Summary and Interpretation

As you generate experimental data, it is crucial to record it systematically. The table below provides a template for summarizing your findings.

Solvent Class	Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Notes
Polar Aprotic	DMSO	25			
	DMF				
	Acetone				
Polar Protic	Methanol	25			
	Ethanol				
	Isopropanol				
Intermediate Polarity	Acetonitrile	25			
	Ethyl Acetate				
Non-Polar	Toluene	25			
	n-Hexane				

By comparing your experimental results to the predictive framework, you can gain deeper insights into the specific intermolecular forces driving the solvation of **6-Chloro-2-nitropyridin-3-ol**. This validated data is invaluable for optimizing reaction conditions, selecting appropriate recrystallization solvents, and guiding formulation strategies.

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